3-(2-Hydroxyéthyl)pyrrolidin-2-one

Vue d'ensemble

Description

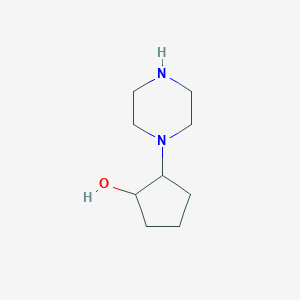

3-(2-Hydroxyethyl)pyrrolidin-2-one is a compound that has been used in the synthesis of various alkaloids and unusual β-amino acids . It is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Synthesis Analysis

A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Molecular Structure Analysis

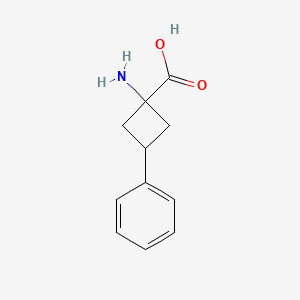

The molecular formula of 3-(2-Hydroxyethyl)pyrrolidin-2-one is C6H11NO2 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Physical And Chemical Properties Analysis

The molecular weight of 3-(2-Hydroxyethyl)pyrrolidin-2-one is 129.15700 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results.

Applications De Recherche Scientifique

Activité antimicrobienne

3-(2-Hydroxyéthyl)pyrrolidin-2-one: les dérivés ont été identifiés comme des agents antimicrobiens puissants. Leur structure leur permet d'interagir avec les membranes cellulaires bactériennes, perturbant leur intégrité et conduisant à la mort cellulaire. L'efficacité de ce composé contre un large spectre de bactéries en fait un candidat précieux pour le développement de nouveaux antibiotiques, en particulier à une époque de résistance croissante aux antibiotiques .

Activité anticancéreuse

La recherche a montré que certains dérivés de la pyrrolidinone présentent des propriétés anticancéreuses. Ils peuvent induire l'apoptose dans les cellules cancéreuses et inhiber la croissance tumorale. Le groupe hydroxylethyl dans la This compound peut améliorer sa capacité à se lier aux récepteurs des cellules cancéreuses, ce qui en fait un échafaudage prometteur pour la conception de nouveaux médicaments anticancéreux .

Activité anti-inflammatoire

Le potentiel anti-inflammatoire de la This compound est important pour le traitement des maladies inflammatoires chroniques. Il peut moduler la réponse inflammatoire de l'organisme en affectant la production de cytokines et en inhibant les enzymes impliquées dans le processus inflammatoire. Cette application est particulièrement pertinente pour des affections comme l'arthrite et les maladies inflammatoires de l'intestin .

Activité antidépressive

Les dérivés de la pyrrolidinone ont été utilisés pour développer des médicaments antidépresseurs. Leur structure chimique leur permet de traverser la barrière hémato-encéphalique et d'interagir avec les récepteurs du système nerveux central This compound pourrait servir de composé de tête pour de nouveaux antidépresseurs offrant moins d'effets secondaires et une efficacité améliorée .

Activité anti-VHC

L'infection par le virus de l'hépatite C (VHC) est un problème de santé mondiale, et les dérivés de la This compound se sont avérés prometteurs en tant qu'agents anti-VHC. Ils peuvent inhiber la réplication du virus, fournissant une base pour le développement de nouveaux médicaments antiviraux qui pourraient compléter ou améliorer les thérapies actuelles contre le VHC .

Synthèse d'alcaloïdes et de β-aminoacides

Ce composé joue un rôle crucial dans la synthèse de divers alcaloïdes et d'acides β-aminés inhabituels, tels que les dérivés de statines. Ces substances ont de nombreuses applications pharmaceutiques, y compris les médicaments hypocholestérolémiants et les traitements des maladies cardiovasculaires .

Conception de médicaments et stéréochimie

Le cycle pyrrolidine dans la This compound contribue de manière significative à la stéréochimie des molécules, ce qui est essentiel dans la conception de médicaments. La présence de centres chiraux permet la création de composés énantiomériquement purs, conduisant à des médicaments avec une meilleure sélectivité et moins d'effets secondaires .

Applications industrielles

Au-delà de ses applications biomédicales, la This compound est également utilisée comme élément de base en chimie industrielle. Elle est impliquée dans la synthèse de molécules complexes comme l'hexakis[2-(2-oxo-1-pyrrolidinyl)éthoxy]cyclotriphosphazène, qui a des applications potentielles en science des matériaux .

Safety and Hazards

According to the safety data sheet, 3-(2-Hydroxyethyl)pyrrolidin-2-one can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended .

Orientations Futures

Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Mécanisme D'action

- The primary target of 3-(2-Hydroxyethyl)pyrrolidin-2-one is not explicitly mentioned in the available literature. However, it belongs to the class of pyrrolidinones, which are versatile lead compounds for designing bioactive agents .

- Although specific pathways are not well-documented, pyrrolidinones exhibit diverse biological activities, including:

Target of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

3-(2-Hydroxyethyl)pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, 3-(2-Hydroxyethyl)pyrrolidin-2-one can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .

Cellular Effects

The effects of 3-(2-Hydroxyethyl)pyrrolidin-2-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. By altering kinase activity, 3-(2-Hydroxyethyl)pyrrolidin-2-one can affect processes such as cell growth, differentiation, and apoptosis. Furthermore, it impacts gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 3-(2-Hydroxyethyl)pyrrolidin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Alternatively, it can activate receptors by mimicking the natural ligand, triggering downstream signaling cascades. These interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Temporal Effects in Laboratory Settings

The effects of 3-(2-Hydroxyethyl)pyrrolidin-2-one change over time in laboratory settings. Initially, it may exhibit high activity, but this can decrease due to degradation or metabolic transformation. Studies have shown that 3-(2-Hydroxyethyl)pyrrolidin-2-one is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-(2-Hydroxyethyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

3-(2-Hydroxyethyl)pyrrolidin-2-one is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 3-(2-Hydroxyethyl)pyrrolidin-2-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature. Additionally, it may interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(2-Hydroxyethyl)pyrrolidin-2-one is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes .

Propriétés

IUPAC Name |

3-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-2-5-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYRIMZFBRGKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932-47-8 | |

| Record name | 3-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)

![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)

![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)